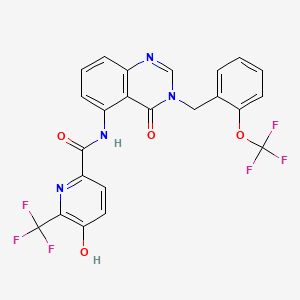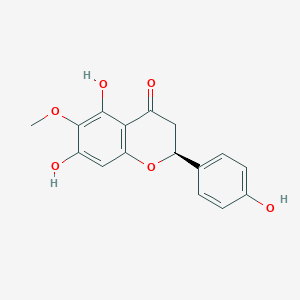
Biotin-doxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-doxorubicin is a conjugate of biotin (a vitamin also known as vitamin B7) and doxorubicin (a widely used chemotherapeutic agent). This compound leverages the high affinity of biotin for biotin receptors, which are often overexpressed in cancer cells, to enhance the targeted delivery of doxorubicin to tumor sites. This targeted approach aims to improve the efficacy of doxorubicin while minimizing its systemic toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of biotin-doxorubicin typically involves the conjugation of biotin to doxorubicin through a linker. One common method is the use of a biotinylated linker that reacts with the amine group of doxorubicin. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of both molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process must adhere to stringent quality control measures to ensure the safety and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-doxorubicin can undergo various chemical reactions, including:
Oxidation: Doxorubicin can be oxidized, leading to the formation of reactive oxygen species (ROS).
Reduction: The quinone moiety in doxorubicin can be reduced under certain conditions.
Substitution: The amine group in doxorubicin can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ROS and oxidized doxorubicin derivatives.
Reduction: Reduced forms of doxorubicin.
Substitution: Substituted derivatives of doxorubicin with different functional groups.
Applications De Recherche Scientifique
Biotin-doxorubicin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study drug conjugation and targeted delivery systems.
Biology: Employed in cellular studies to investigate the uptake and efficacy of targeted drug delivery.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a targeted chemotherapeutic agent for various cancers.
Industry: Applied in the development of advanced drug delivery systems and nanomedicine.
Mécanisme D'action
Biotin-doxorubicin exerts its effects through a combination of biotin receptor-mediated targeting and the cytotoxic action of doxorubicin. The biotin moiety binds to biotin receptors on cancer cells, facilitating the uptake of the conjugate. Once inside the cell, doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates ROS, leading to DNA damage and cell death. This targeted approach enhances the accumulation of doxorubicin in tumor cells while reducing its impact on healthy tissues .
Comparaison Avec Des Composés Similaires
Biotin-doxorubicin can be compared with other biotin-conjugated chemotherapeutic agents and doxorubicin derivatives:
Biotin-paclitaxel: Another biotin-conjugated chemotherapeutic agent that targets biotin receptors.
Doxil: A liposomal formulation of doxorubicin designed to enhance drug delivery and reduce toxicity.
Biotin-gemcitabine: A biotin-conjugated form of gemcitabine used for targeted cancer therapy.
Uniqueness: this compound is unique in its dual approach of leveraging biotin receptor targeting and the potent cytotoxicity of doxorubicin. This combination aims to improve therapeutic outcomes by enhancing drug delivery to cancer cells and minimizing systemic side effects.
Propriétés
Formule moléculaire |
C52H71N5O19S |
|---|---|
Poids moléculaire |
1102.2 g/mol |
Nom IUPAC |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1 |
Clé InChI |
YVYPMNQETRWBLT-UDMZLYAZSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


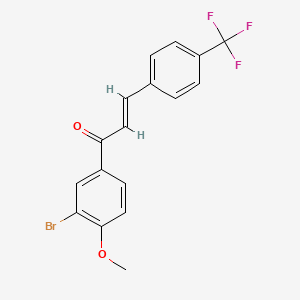
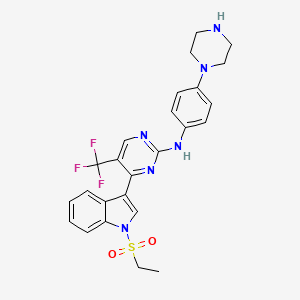
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
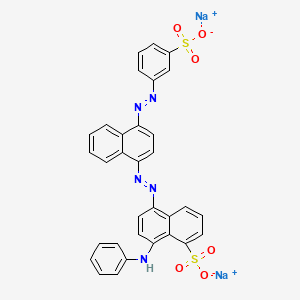
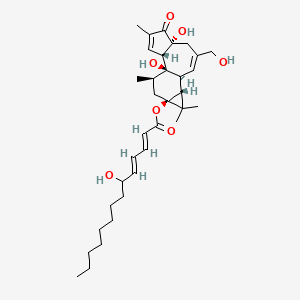
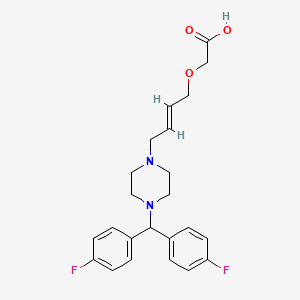
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
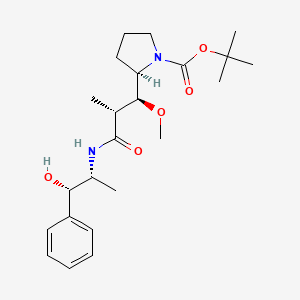
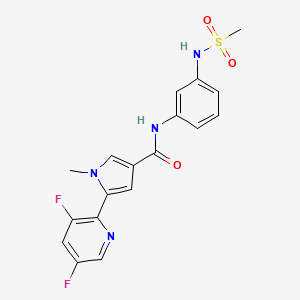
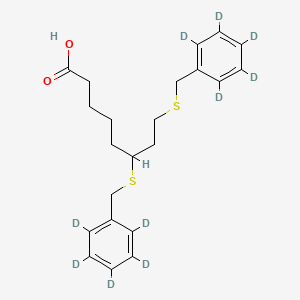
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
